molecular formula C19H20ClNO5S B3160600 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-75-0

4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B3160600
CAS No.: 866134-75-0
M. Wt: 409.9 g/mol
InChI Key: SWTUYKWSVHAWRJ-UHFFFAOYSA-N
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Description

The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted at position 4 with a bulky 4-(tert-butyl)phenylsulfonyl group and at position 6 with a chlorine atom. The carboxylic acid moiety at position 2 confers polarity, while the tert-butylphenylsulfonyl group introduces significant hydrophobicity.

Its characterization likely employs techniques such as X-ray crystallography (supported by SHELX software ) and spectroscopic methods.

Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-19(2,3)12-4-7-14(8-5-12)27(24,25)21-11-17(18(22)23)26-16-9-6-13(20)10-15(16)21/h4-10,17H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTUYKWSVHAWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114403
Record name 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866134-75-0
Record name 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866134-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been known to influence pathways involving protein synthesis and enzymatic reactions. The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is unknown. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects. Based on its structure, it’s likely that the compound could influence cellular processes by modulating the activity of its target proteins or enzymes.

Biological Activity

The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a member of the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H24ClNO5S
  • Molecular Weight : 437.94 g/mol
  • CAS Number : 866134-64-7

The biological activity of benzoxazines often involves interaction with various receptors and enzymes in the body. Specifically, compounds in this class have been studied for their effects on the serotonin receptor system. A related study highlighted that derivatives of the benzoxazine structure exhibit antagonistic activity towards the serotonin-3 (5HT3) receptor, which is crucial in regulating nausea and vomiting responses .

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound exhibited selective cytotoxicity against tumor cell lines such as A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (T-cell leukemia). The IC50 values were determined using MTT assays, demonstrating effective cell growth inhibition at specific concentrations .
Cell LineIC50 (µM)Activity Description
A54915Moderate cytotoxicity
SK-BR-310High sensitivity
Jurkat20Selective cytotoxicity

Mechanisms of Antitumor Activity

The compound's antitumor activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to:

  • G2/M Phase Arrest : Indicating a disruption in the cell cycle progression.
  • Apoptotic Markers : Increased expression of pro-apoptotic factors was noted in treated cells compared to controls .

Case Studies

  • Study on Serotonin Receptor Antagonism :
    • A series of related benzoxazine derivatives were synthesized and evaluated for their affinity to 5HT3 receptors. The introduction of specific substituents significantly enhanced their antagonistic properties, suggesting a structure-activity relationship that could be exploited for therapeutic development .
  • Cytotoxicity Against Tumor Cell Lines :
    • In a comparative study, various benzoxazine derivatives were tested against nine different tumor cell lines. The results indicated that certain modifications in the chemical structure led to enhanced selectivity and potency against specific cancer types, highlighting the potential for targeted cancer therapies .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • Substituents : Methylsulfonyl (position 4), chlorine (position 6).
  • Molecular Formula: C₁₀H₁₀ClNO₅S.
  • Molecular Weight : 291.71 g/mol (calculated).
  • This compound is listed in commercial catalogs but lacks detailed purity or application data .
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid (Parent Structure)
  • Substituents: None at positions 4 and 6.
  • Molecular Formula: C₉H₉NO₃.
  • Molecular Weight : 179.17 g/mol.
  • Purity : 97% (commercially available).
  • Properties : The unsubstituted parent compound serves as a reference for evaluating substituent effects. Its lower molecular weight and absence of hydrophobic groups make it more water-soluble but less likely to penetrate lipid membranes .
6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • Substituents : Methylsulfonyl (position 4), ethylsulfonyl (position 6).
  • Molecular Formula: C₁₂H₁₅NO₇S₂.
  • Molecular Weight : 349.38 g/mol.
  • Properties : Dual sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve binding to polar targets but reduce bioavailability due to increased hydrophilicity .
4-(4-Methoxyphenyl)sulfonyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • Substituents : 4-Methoxyphenylsulfonyl (position 4), chlorine (position 6).
  • Molecular Formula: C₁₆H₁₄ClNO₆S.
  • Molecular Weight : 383.80 g/mol (calculated).

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Benzoxazine Derivatives

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Polarity Hydrophobicity (Predicted) Commercial Availability
Target Compound 4-(tert-Butylphenyl)sulfonyl ~421.88 Moderate High (LogP >3) Limited data
6-Chloro-4-(methylsulfonyl)-... Methylsulfonyl 291.71 High Moderate (LogP ~2) Available (Enquire)
Parent Compound None 179.17 Very High Low (LogP ~0.5) 97% purity
6-(Ethylsulfonyl)-4-(methylsulfonyl)-... Methylsulfonyl + Ethylsulfonyl 349.38 Very High Low Available
4-(4-Methoxyphenyl)sulfonyl-6-chloro-... 4-Methoxyphenylsulfonyl 383.80 Moderate-High Moderate Not reported
Key Observations:

Hydrophobicity : The tert-butyl group in the target compound significantly increases lipophilicity, favoring interactions with lipid membranes or hydrophobic protein pockets.

Solubility : Analogs with smaller sulfonyl groups (e.g., methylsulfonyl) or polar moieties (e.g., methoxy) exhibit better aqueous solubility.

Bioavailability : The parent compound’s high solubility may limit cell permeability, whereas the target compound’s hydrophobicity could enhance absorption but reduce solubility.

Research and Application Insights

  • Structural Characterization : SHELX software is widely used for crystallographic refinement of similar small molecules, suggesting that the target compound’s structure has likely been validated via X-ray diffraction .
  • Pharmacological Potential: Benzoxazine derivatives with sulfonamide or sulfonyl groups (e.g., those in Clarke’s Analysis ) are associated with diuretic, antihypertensive, or enzyme-inhibitory activities. The tert-butylphenylsulfonyl group may confer unique target selectivity.
  • Synthetic Challenges : The tert-butyl group’s steric bulk may complicate synthesis, requiring optimized reaction conditions for sulfonation and purification.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a benzoxazine core fused with a sulfonyl-substituted tert-butylphenyl group and a carboxylic acid moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the carboxylic acid enables salt formation or esterification. The tert-butyl group provides steric bulk, potentially influencing solubility and steric hindrance in reactions. Structural analysis via NMR and X-ray crystallography is critical for confirming regiochemistry and stereoelectronic effects .

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step synthesis is typical:

  • Step 1: Sulfonylation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 2: Purification via recrystallization or column chromatography using gradients of ethyl acetate/hexane to isolate the product.
  • Step 3: Validation by LC-MS and elemental analysis to confirm purity (>95%) .

Q. How can researchers optimize purification for high-purity yields?

Use orthogonal purification techniques:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility during synthesis, while ethyl acetate/water biphasic systems aid in post-reaction extraction .
  • Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves closely eluting impurities .

Advanced Research Questions

Q. How can conflicting data on impurity profiles in synthetic batches be resolved?

Contradictions often arise from variable reaction kinetics or side reactions (e.g., sulfonyl chloride hydrolysis). Mitigation strategies:

  • Reaction monitoring: Use in-situ FTIR or Raman spectroscopy to track sulfonylation progress and detect intermediates .
  • Advanced chromatography: Employ UPLC-MS with ion-pairing reagents (e.g., TFA) to separate diastereomers or sulfonic acid byproducts .

Q. What methodological approaches address low yields in sulfonylation steps?

Low yields (<50%) may result from steric hindrance from the tert-butyl group or poor nucleophilicity of the benzoxazine nitrogen. Solutions:

  • Catalysis: Introduce DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile .
  • Temperature control: Perform reactions at 0–5°C to suppress side reactions while maintaining reactivity .
  • Microwave-assisted synthesis: Shorten reaction times and improve energy efficiency for higher yields .

Q. How can computational modeling guide SAR studies for biological activity?

  • DFT calculations: Analyze electronic effects of the sulfonyl and carboxylic acid groups on H-bonding or charge distribution at target binding sites (e.g., enzyme active sites) .
  • Molecular docking: Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the tert-butyl group’s role in hydrophobic pocket binding .

Data Analysis & Experimental Design

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by LC-HRMS to identify degradation products (e.g., desulfonated or decarboxylated derivatives) .
  • Kinetic solubility assays: Use PBS (pH 7.4) and simulated gastric fluid to measure solubility and precipitation thresholds .

Q. How to resolve discrepancies in biological activity data across assays?

  • Assay standardization: Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) to minimize variability .
  • Metabolite profiling: Use LC-MS/MS to detect in situ metabolite interference (e.g., ester hydrolysis in cell media) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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